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Compound of Interest

Compound Name:
Ethyl 4-methyl-1,2,3-thiadiazole-5-

carboxylate

Cat. No.: B093081 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-methyl-1,2,3-
thiadiazole-5-carboxylate

Introduction
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound of significant

interest within the fields of medicinal chemistry and materials science.[1][2] As a derivative of

the 1,2,3-thiadiazole core, it serves as a versatile building block for the synthesis of novel

molecules with potential therapeutic applications.[3][4] The precise structural elucidation of

such compounds is paramount for understanding their reactivity, biological activity, and for

ensuring quality control in synthetic processes. This guide provides a comprehensive analysis

of the core spectroscopic data required to unambiguously identify and characterize Ethyl 4-
methyl-1,2,3-thiadiazole-5-carboxylate, leveraging a multi-technique approach

encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS). The causality behind experimental choices and the interpretation of the

resulting data are explained from the perspective of a seasoned analytical scientist.

Molecular Structure and Spectroscopic Overview
The structural confirmation of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, with the

molecular formula C₆H₈N₂O₂S and a molecular weight of 172.20 g/mol , relies on the

synergistic information provided by various spectroscopic methods.[2][4][5] Each technique
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probes different aspects of the molecule's constitution, from the carbon-hydrogen framework to

its functional groups and overall mass.

Caption: Molecular Structure of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
Expertise & Experience: ¹H NMR spectroscopy is the cornerstone for determining the hydrogen

framework of an organic molecule. The chemical shift of each proton provides insight into its

local electronic environment, while signal splitting (multiplicity) reveals the number of

neighboring protons, allowing for the mapping of atomic connectivity. For this molecule, we

expect to see distinct signals for the ethyl ester and the ring-substituted methyl group.

Experimental Protocol: ¹H NMR Acquisition
A standardized protocol ensures reproducibility and high-quality data.

Sample Preparation: Dissolve approximately 5-10 mg of purified Ethyl 4-methyl-1,2,3-
thiadiazole-5-carboxylate in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d

(CDCl₃) or DMSO-d₆, within a clean NMR tube.[1] The choice of solvent is critical to avoid

signal overlap with the analyte.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve

optimal signal dispersion.

Acquisition: Perform a standard one-dimensional proton spectrum acquisition. Key

parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation

delay of 1-2 seconds, and a spectral width that encompasses the expected chemical shift

range (typically 0-12 ppm).

Processing: Process the resulting Free Induction Decay (FID) with an appropriate window

function (e.g., exponential multiplication) followed by a Fourier transform. Phase and

baseline correct the spectrum and calibrate the chemical shift scale to the residual solvent

peak or an internal standard (e.g., TMS at 0 ppm).
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Data Presentation and Interpretation
The ¹H NMR spectrum is predicted to show three distinct signals corresponding to the three

unique proton environments in the molecule.

Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

~4.45 Quartet (q) 2H ~7.1
-O-CH₂-CH₃

(Ethyl Ester)

~2.80 Singlet (s) 3H N/A

-CH₃ (on

Thiadiazole

Ring)

~1.42 Triplet (t) 3H ~7.1
-O-CH₂-CH₃

(Ethyl Ester)

Causality and Interpretation:

Ethyl Ester Protons: The methylene (-CH₂-) protons are adjacent to an electron-withdrawing

oxygen atom, causing them to be deshielded and appear downfield around 4.45 ppm. They

are split into a quartet by the three neighboring protons of the methyl group (n+1 = 3+1 = 4).

The terminal methyl (-CH₃) protons of the ethyl group appear further upfield (~1.42 ppm) and

are split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3). The

identical coupling constant (J ≈ 7.1 Hz) for both signals confirms their connectivity.

Ring Methyl Protons: The methyl group attached directly to the C4 position of the thiadiazole

ring has no adjacent protons, and therefore, its signal appears as a sharp singlet. Its

chemical shift around 2.80 ppm is characteristic of a methyl group attached to an aromatic-

like heterocyclic system.

Caption: ¹H NMR assignments for Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
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Expertise & Experience: ¹³C NMR spectroscopy complements ¹H NMR by providing a map of

the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, with

its chemical shift indicating its functional group and electronic environment. This is particularly

useful for identifying quaternary carbons, such as those in the thiadiazole ring and the carbonyl

group, which are invisible in ¹H NMR.

Experimental Protocol: ¹³C NMR Acquisition
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

Instrumentation: Use the same NMR spectrometer.

Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H splitting,

resulting in a simpler spectrum where each unique carbon appears as a singlet. A larger

number of scans is typically required compared to ¹H NMR due to the lower natural

abundance of the ¹³C isotope. Techniques like DEPT (Distortionless Enhancement by

Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

Data Presentation and Interpretation
The molecule contains six unique carbon atoms, which will be reflected in the ¹³C NMR

spectrum.

Chemical Shift (δ, ppm) Assignment

~162.0 C=O (Ester Carbonyl)

~159.0 C4-CH₃ (Thiadiazole Ring)

~145.0 C5-C=O (Thiadiazole Ring)

~62.0 -O-CH₂-CH₃ (Ethyl Ester)

~14.5 -O-CH₂-CH₃ (Ethyl Ester)

~12.0 -CH₃ (on Thiadiazole Ring)

Causality and Interpretation:
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Carbonyl Carbon: The ester carbonyl carbon is the most deshielded due to the strong

electron-withdrawing effect of the two oxygen atoms, placing its signal significantly downfield

at ~162.0 ppm.

Thiadiazole Ring Carbons: The two carbons within the heterocyclic ring are in an aromatic-

like environment and appear in the range of 145.0-159.0 ppm. The carbon attached to the

ester group (C5) is typically more deshielded than the one attached to the methyl group (C4).

Aliphatic Carbons: The methylene carbon (-O-CH₂-) of the ethyl group is attached to an

oxygen atom, shifting it downfield to ~62.0 ppm. The two methyl group carbons appear at the

highest field (lowest ppm values), with the ethyl's terminal methyl appearing around 14.5

ppm and the ring's methyl group appearing around 12.0 ppm.

Carbon Numbering ¹³C Chemical Shift (ppm)

C1 (C=O) ~162.0

C2 (C5-ring) ~145.0

C3 (C4-ring) ~159.0

C4 (-O-CH2-) ~62.0

C5 (-CH3 ethyl) ~14.5

C6 (-CH3 ring) ~12.0

Click to download full resolution via product page

Caption: Correlation of carbon atoms to their predicted ¹³C NMR chemical shifts.
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Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the

functional groups present in a molecule. The absorption of infrared radiation at specific

frequencies corresponds to the vibrational energies of different chemical bonds. The presence

of a strong carbonyl absorption is a key diagnostic feature for this compound.

Experimental Protocol: IR Spectrum Acquisition
Sample Preparation: Prepare the sample using either the KBr (potassium bromide) pellet

method or as a neat thin film between two salt (NaCl or KBr) plates. For the KBr method, a

small amount of the sample is ground with dry KBr powder and pressed into a transparent

disk.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrophotometer.

Acquisition: Record a background spectrum of the pure KBr pellet or empty salt plates. Then,

record the sample spectrum. The instrument software automatically subtracts the

background to produce the final spectrum.

Data Presentation and Interpretation
Key vibrational frequencies confirm the presence of the principal functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

~1725-1740 Strong C=O Stretch (Ester)

~2980-3000 Medium C-H Stretch (sp³ C-H, aliphatic)

~1500-1600 Medium
C=N / C=C Stretch

(Thiadiazole ring vibrations)

~1250-1300 Strong C-O Stretch (Ester)

Causality and Interpretation:

Carbonyl (C=O) Stretch: The most prominent feature in the IR spectrum will be a very strong

absorption band in the 1725-1740 cm⁻¹ region. This is highly characteristic of the carbonyl
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group in an α,β-unsaturated or aromatic ester.[6]

Aliphatic C-H Stretch: The signals just below 3000 cm⁻¹ are indicative of the C-H bonds in

the ethyl and methyl groups.

Ring Vibrations: The absorptions in the 1500-1600 cm⁻¹ range are attributed to the

stretching vibrations of the C=N and C=C bonds within the thiadiazole ring.

C-O Stretch: A strong band around 1250-1300 cm⁻¹ corresponds to the C-O single bond

stretching of the ester functional group.

Mass Spectrometry (MS)
Trustworthiness: Mass spectrometry is a self-validating system for determining the molecular

weight of a compound with high accuracy. The fragmentation pattern further provides a

"fingerprint" that can be used to confirm the structure by analyzing how the molecule breaks

apart under energetic conditions.

Experimental Protocol: Mass Spectrum Acquisition
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as

methanol or acetonitrile.

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)

source, which is a soft ionization technique that typically keeps the molecule intact.

Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in

positive ion mode to observe the protonated molecule [M+H]⁺. High-resolution mass

spectrometry (HRMS) can be used to confirm the elemental composition.

Data Presentation and Interpretation
Molecular Formula: C₆H₈N₂O₂S Calculated Molecular Weight: 172.03 g/mol

The mass spectrum will provide definitive evidence for the molecular weight and key structural

features through fragmentation.
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m/z (mass-to-charge ratio) Proposed Ion Interpretation

173.04 [M+H]⁺

The protonated molecular ion.

Its presence confirms the

molecular weight of the

compound.

145.04 [M+H - N₂]⁺

The fragment resulting from

the characteristic loss of a

neutral nitrogen molecule (N₂)

from the thiadiazole ring.[7]

Fragmentation Pathway:

The most significant fragmentation pathway for 1,2,3-thiadiazoles involves the extrusion of

molecular nitrogen (N₂), a highly stable neutral molecule. This process is a key diagnostic tool

for identifying this specific heterocyclic ring system.[7]

[M+H]⁺
m/z = 173.04

[M+H - N₂]⁺
m/z = 145.04

- N₂ (28 Da)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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